molecular formula C19H16N4O3 B12369452 Hdac6-IN-32

Hdac6-IN-32

Cat. No.: B12369452
M. Wt: 348.4 g/mol
InChI Key: DPXNXUZVFFGUOR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Hdac6-IN-32 involves the preparation of benzohydroxamates, which selectively inhibit histone deacetylase 6. The synthetic route typically includes the following steps :

    Formation of Benzohydroxamate Core: This involves the reaction of benzohydroxamic acid with appropriate reagents to form the core structure.

    Functionalization: The core structure is then functionalized with various substituents to enhance selectivity and potency.

    Purification: The final compound is purified using chromatographic techniques to obtain this compound in its pure form.

Chemical Reactions Analysis

Hdac6-IN-32 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms, which may have different biological activities.

    Substitution: Various substituents can be introduced into the this compound molecule through substitution reactions, altering its properties and efficacy.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Hdac6-IN-32 is unique among histone deacetylase inhibitors due to its selectivity for histone deacetylase 6. Other similar compounds include:

This compound stands out due to its specific chemical structure and the unique modifications that enhance its selectivity and potency compared to other histone deacetylase 6 inhibitors.

Properties

Molecular Formula

C19H16N4O3

Molecular Weight

348.4 g/mol

IUPAC Name

N-hydroxy-4-[(2-methyl-5-oxoimidazo[1,2-c]quinazolin-6-yl)methyl]benzamide

InChI

InChI=1S/C19H16N4O3/c1-12-10-23-17(20-12)15-4-2-3-5-16(15)22(19(23)25)11-13-6-8-14(9-7-13)18(24)21-26/h2-10,26H,11H2,1H3,(H,21,24)

InChI Key

DPXNXUZVFFGUOR-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=N1)C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)C(=O)NO

Origin of Product

United States

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